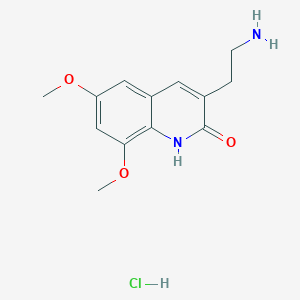

3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride

Description

3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound featuring a dihydroquinolinone core substituted with methoxy groups at positions 6 and 8, and an aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. The dihydroquinolinone scaffold is structurally related to bioactive molecules, often explored for antimicrobial, anticancer, or neurological applications .

Properties

IUPAC Name |

3-(2-aminoethyl)-6,8-dimethoxy-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-17-10-6-9-5-8(3-4-14)13(16)15-12(9)11(7-10)18-2;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGIHJQTFGYADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C(=O)N2)CCN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent, such as ethylene diamine, under basic conditions.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinolinone core.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ethylene diamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized quinolinone derivatives.

Reduction: Reduced quinolinone derivatives.

Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13N2O3·HCl

- Molecular Weight : 245.69 g/mol

- IUPAC Name : 3-(2-aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride

The compound features a quinoline backbone with two methoxy groups and an aminoethyl side chain, contributing to its biological activity.

Scientific Research Applications

-

Antitumor Activity

- Several studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. For instance, concentrations as low as 10 µM resulted in a notable reduction in cell viability .

-

Neuroprotective Effects

- Research indicates that derivatives of quinoline compounds exhibit neuroprotective properties. In particular, studies on related compounds suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic profile against cognitive decline associated with such conditions .

- Antimicrobial Properties

- Anti-inflammatory Activity

- Antioxidant Activity

Antitumor Activity Case Study

A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to:

- A 50% reduction in cell viability at a concentration of 15 µM.

- Induction of apoptosis as evidenced by increased caspase activity.

Neuroprotective Case Study

In a study focused on Alzheimer's disease models, the compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO). Findings included:

- A significant inhibition of AChE activity at concentrations above 5 µM.

- Improved cognitive function in treated animals compared to controls.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The dihydroquinolinone core is shared with 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one (CAS 2059932-23-7, ). Key differences include:

- Substituents: The target compound has 6,8-dimethoxy groups, while the dichloro analog has 6,8-dichloro substituents.

- Side Chain: The aminoethyl group (-CH2CH2NH2) in the target compound offers greater flexibility and hydrogen-bonding capacity compared to the aminomethyl (-CH2NH2) group in the dichloro analog.

Table 1: Structural Comparison

*Molecular weight estimated based on analogs.

Functional Group Impact on Physicochemical Properties

- Methoxy vs. Chloro Substituents :

- Aminoethyl vs. Benzyloxyindole Derivatives: Compounds like 3-(2-Aminoethyl)-6-benzyloxyindole (6-benzyloxytryptamine, ) share the aminoethyl side chain but feature an indole core. The dihydroquinolinone core in the target compound may confer distinct conformational rigidity, influencing receptor selectivity.

Biological Activity

The compound 3-(2-Aminoethyl)-6,8-dimethoxy-1,2-dihydroquinolin-2-one hydrochloride is a member of the dihydroquinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2O3·HCl

- Molecular Weight : 272.73 g/mol

The presence of methoxy groups and an aminoethyl side chain is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the dihydroquinoline class exhibit notable antimicrobial properties. For example, a related compound demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.70 mg/mL for certain derivatives, suggesting that modifications in the structure can enhance activity against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.23 | MRSA |

| Compound B | 0.47 | E. coli |

| Compound C | 0.06 | Candida albicans |

Dihydroquinolines are thought to exert their antimicrobial effects through various mechanisms:

- Inhibition of Cell Wall Synthesis : Compounds may inhibit enzymes involved in peptidoglycan synthesis, crucial for bacterial cell wall integrity.

- Interference with DNA Synthesis : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study investigated the activity of a structurally similar dihydroquinoline derivative against Plasmodium falciparum, the causative agent of malaria. The derivative exhibited an IC50 value of approximately 199 μM, demonstrating selective inhibition without significant toxicity to host cells . This highlights the potential for developing antimalarial agents from this chemical class.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential, it is essential to assess cytotoxicity. Preliminary studies suggest that certain derivatives maintain low toxicity profiles at therapeutic concentrations, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.